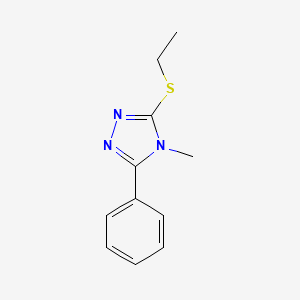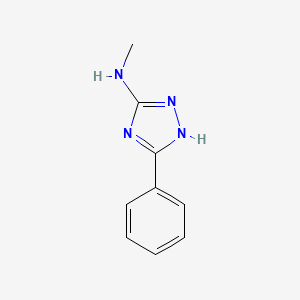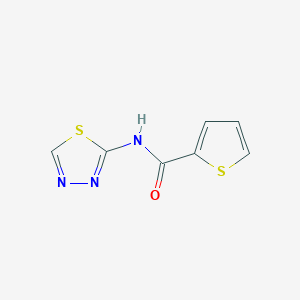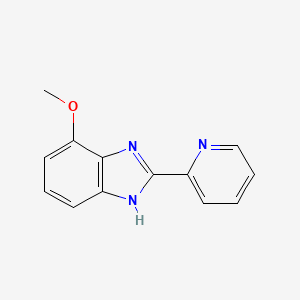
Methyl 2-(3-cyclohexylpropanoylamino)propanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2-(3-cyclohexylpropanoylamino)propanoate, otherwise known as MCPAP, is an organic compound with a wide range of applications in science, research, and industry. It is a colorless to light yellow liquid that is insoluble in water, but soluble in many organic solvents. Its molecular formula is C13H27NO3. MCPAP is used as a reagent in organic synthesis, as a solvent in pharmaceutical manufacturing, and as a starting material for the production of various pharmaceuticals. It is also used as a plasticizer in the production of polymers, and as an intermediate in the production of surfactants.
详细的合成方法
Design of the Synthesis Pathway
The synthesis pathway for Methyl 2-(3-cyclohexylpropanoylamino)propanoate involves the reaction of 3-cyclohexylpropanoic acid with N,N-dimethylpropan-1-amine to form the corresponding amide. This amide is then reacted with methyl 2-bromo-2-methylpropanoate to form the final product.
Starting Materials
3-cyclohexylpropanoic acid, N,N-dimethylpropan-1-amine, methyl 2-bromo-2-methylpropanoate
Reaction
Step 1: 3-cyclohexylpropanoic acid is reacted with N,N-dimethylpropan-1-amine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) to form the corresponding amide., Step 2: The amide is then reacted with methyl 2-bromo-2-methylpropanoate in the presence of a base such as potassium carbonate (K2CO3) and a solvent such as dimethylformamide (DMF) to form Methyl 2-(3-cyclohexylpropanoylamino)propanoate.
作用机制
MCPAP is used as a reagent in organic synthesis and as a starting material for the production of various pharmaceuticals. The mechanism of action of MCPAP is not yet fully understood, but it is believed to involve the formation of a complex between the MCPAP molecule and the substrate. This complex then acts as a catalyst for the reaction, allowing the desired product to be formed.
生化和生理效应
The biochemical and physiological effects of MCPAP are not yet fully understood. However, it is known to be an effective reagent in organic synthesis and has been used in the production of a variety of pharmaceuticals. It is also known to have a low toxicity, making it suitable for use in laboratory experiments.
实验室实验的优点和局限性
MCPAP has a number of advantages for use in laboratory experiments. It is relatively inexpensive and easy to obtain, and it is also non-toxic and has a low reactivity. Furthermore, it is highly soluble in many organic solvents, making it easy to work with. However, MCPAP is insoluble in water, which can limit its use in certain experiments.
未来方向
The potential applications of MCPAP are numerous, and further research is needed to fully understand its mechanism of action and its biochemical and physiological effects. It could be used in the development of new pharmaceuticals or in the synthesis of peptides and other biologically active molecules. Additionally, further research could be done to explore the potential use of MCPAP as a plasticizer or as an intermediate in the production of surfactants. Finally, further research could be done to explore the potential use of MCPAP in the synthesis of other organic compounds.
科学研究应用
MCPAP is used extensively in scientific research, particularly in the field of medicinal chemistry. It is used as a reagent in the synthesis of a wide range of pharmaceuticals and other compounds. It is also used as a starting material for the synthesis of a variety of organic compounds, including surfactants, plasticizers, and other industrial chemicals. MCPAP is also used in the synthesis of peptides and other biologically active molecules.
属性
IUPAC Name |
methyl 2-(3-cyclohexylpropanoylamino)propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO3/c1-10(13(16)17-2)14-12(15)9-8-11-6-4-3-5-7-11/h10-11H,3-9H2,1-2H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMKJHAKKNSYLBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC)NC(=O)CCC1CCCCC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60391663 |
Source


|
| Record name | methyl 2-(3-cyclohexylpropanoylamino)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60391663 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(3-cyclohexylpropanoylamino)propanoate | |
CAS RN |
6049-23-6 |
Source


|
| Record name | methyl 2-(3-cyclohexylpropanoylamino)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60391663 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-hydroxypropanoic acid](/img/structure/B6614221.png)

![Thieno[2,3-d]pyrimidin-4-amine, N-(2-methoxyphenyl)-](/img/structure/B6614232.png)
![Benzamide,2-[(2-phenylethyl)amino]-](/img/structure/B6614242.png)


